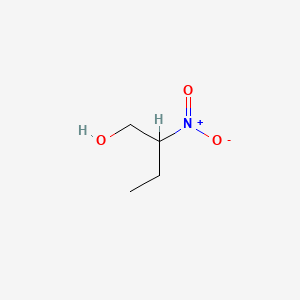

2-Nitro-1-butanol

描述

属性

CAS 编号 |

609-31-4 |

|---|---|

分子式 |

C4H9NO3 |

分子量 |

119.12 g/mol |

IUPAC 名称 |

2-nitrobutan-1-ol |

InChI |

InChI=1S/C4H9NO3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3 |

InChI 键 |

MHIHRIPETCJEMQ-UHFFFAOYSA-N |

SMILES |

CCC(CO)[N+](=O)[O-] |

规范 SMILES |

CCC(CO)[N+](=O)[O-] |

沸点 |

221 °F at 10 mmHg (NTP, 1992) |

密度 |

1.1332 at 77 °F (NTP, 1992) |

闪点 |

greater than 200 °F (NTP, 1992) |

熔点 |

-53 °F (NTP, 1992) |

物理描述 |

2-nitro-1-butanol is a colorless clear amber liquid. pH (0.1 molar solution) 4.51. (NTP, 1992) |

溶解度 |

10 to 50 mg/mL at 64 °F (NTP, 1992) |

蒸汽压力 |

10 mmHg at 221 °F (NTP, 1992) |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-1-butanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-1-butanol, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance and potential applications in the field of drug development. The information is intended to serve as a valuable resource for researchers and scientists working with this versatile nitroalkane.

Core Chemical and Physical Properties

This compound is a colorless to clear amber liquid.[1][2][3] It is an organic compound that features both a nitro group and a primary alcohol functional group, making it a useful intermediate in organic synthesis.[4][5]

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO3 | [6][7] |

| Molecular Weight | 119.12 g/mol | [6][7] |

| Appearance | Colorless to clear amber liquid | [1][2][3] |

| Melting Point | -47 °C (-53 °F) | [6] |

| Boiling Point | 105 °C at 10 mmHg | [6] |

| Density | 1.1332 g/cm³ at 25 °C | [6] |

| Solubility in Water | 10 to 50 mg/mL at 18 °C | [6] |

| Flash Point | > 93.3 °C (> 200 °F) | [6] |

| pH (0.1 M solution) | 4.51 | [6] |

Computed and Spectroscopic Properties

Computational and spectroscopic data are crucial for the identification and characterization of this compound. The following table presents key computed descriptors and references to available spectral data.

| Property | Value / Reference | Source(s) |

| IUPAC Name | 2-nitrobutan-1-ol | [6] |

| SMILES | CCC(CO)--INVALID-LINK--[O-] | [6][8] |

| InChIKey | MHIHRIPETCJEMQ-UHFFFAOYSA-N | [6][8] |

| CAS Number | 609-31-4 | [6][7] |

| ¹H NMR Spectra | Available in spectral databases | [6] |

| ¹³C NMR Spectra | Available in spectral databases | [6] |

| IR Spectra | Available in spectral databases | [6] |

| Mass Spectrometry (GC-MS) | Available in spectral databases | [6][9][10][11] |

Synthesis and Purification: Experimental Protocols

The primary route for the synthesis of this compound is the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[12][13][14] In the case of this compound, this involves the reaction of 1-nitropropane with formaldehyde.[15]

Synthesis of this compound via a Continuous Flow Process

A continuous flow process offers advantages in terms of safety, control, and scalability for the synthesis of this compound.[16] The following protocol is based on a described continuous flow reactor setup.

Materials:

-

1-nitropropane

-

Aqueous solution of sodium hydroxide

-

Aqueous solution of formaldehyde

-

Methanol or ethanol

-

Glacial acetic acid

-

Dichloromethane

Equipment:

-

Three reservoirs for reactants

-

Three pumps

-

Two tubular reactors of different lengths

-

Quench reservoir

Procedure:

-

Prepare a solution of 1-nitropropane in methanol or ethanol in the first reservoir.

-

Prepare an aqueous solution of sodium hydroxide in the second reservoir.

-

Prepare an aqueous solution of formaldehyde in the third reservoir.

-

Pump the 1-nitropropane solution and the sodium hydroxide solution at a predetermined molar ratio into the first tubular reactor to form an intermediate product stream.

-

The intermediate product stream is then mixed with the formaldehyde solution from the third pump at a specific molar ratio and enters the second, longer tubular reactor.

-

Both tubular reactors are maintained at a temperature of ≥ 35°C.[16]

-

The resulting product stream is quenched in a reservoir containing glacial acetic acid.

-

The final product, dl-2-nitro-1-butanol, is extracted from the quenched liquor using a solvent such as dichloromethane.[16]

Purification of this compound

Nitroalkanes, including this compound, can develop a yellow color upon synthesis and storage.[17] A common purification method to remove these color-forming impurities is as follows:

Procedure:

-

The crude this compound is subjected to aeration at approximately 90°C for one hour. This process helps to polymerize the color-forming bodies.[17]

-

Following aeration, the product is redistilled under vacuum.[17]

-

The resulting distillate should be a water-white, colorless liquid.[17]

Analytical Protocols

Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.[1][2]

HPLC Analysis of this compound

Column: Newcrom R1 reverse-phase column[1][2]

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1][2] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1][2]

Detection: UV or MS detector, as appropriate.

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system.

-

Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent.

-

Inject the sample onto the column.

-

Elute the compound and detect the peak at the characteristic retention time.

-

Quantification can be performed using a standard calibration curve.

This method is scalable and can be adapted for preparative separation to isolate impurities.[1][2]

Logical and Experimental Workflows

The synthesis of this compound can be represented as a logical workflow, from starting materials to the final purified product. The following diagram, generated using Graphviz, illustrates a continuous flow synthesis process.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. scribd.com [scribd.com]

- 4. This compound CAS#: 609-31-4 [m.chemicalbook.com]

- 5. This compound | 609-31-4 [chemicalbook.com]

- 6. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. PubChemLite - this compound (C4H9NO3) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Butanol, 2-nitro- [webbook.nist.gov]

- 12. Henry reaction - Wikipedia [en.wikipedia.org]

- 13. Henry Reaction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 16. IDF No 1921 Continuous flow process and apparatus for manufacture Of dl-2-nitro-1-butanol – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]

- 17. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Nitro-1-butanol (C4H9NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-1-butanol, with the molecular formula C4H9NO3, is a versatile nitroalkanol of significant interest in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitro group, makes it a valuable building block for the creation of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its critical role as an intermediate in pharmaceutical manufacturing. A particular focus is placed on its application in the synthesis of the anti-tuberculosis drug, ethambutol. This document also covers the analytical characterization and safety considerations for this compound, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to clear amber liquid.[1][][3] It is soluble in water and denser than it.[1][] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO3 | [1][4][5] |

| Molecular Weight | 119.12 g/mol | [1][4][5] |

| Melting Point | -47 °C (-53 °F) | [1][][5] |

| Boiling Point | 105 °C at 10 mmHg | [1] |

| Density | 1.1332 g/cm³ at 25 °C | [1][] |

| Flash Point | > 93.3 °C (> 200 °F) | [1] |

| Solubility in Water | 10 to 50 mg/mL at 18 °C | [1] |

| pKa (Predicted) | 7.46 ± 0.13 | [] |

| Refractive Index | 1.446 | [5] |

| CAS Number | 609-31-4 | [1][4][5] |

Synthesis of this compound via Henry Reaction

The primary method for synthesizing this compound is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (1-nitropropane) and an aldehyde (formaldehyde).[6][7]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure for the condensation of 1-nitropropane and formaldehyde.[6]

Materials:

-

1-nitropropane

-

Formaldehyde (30% aqueous solution)

-

Trimethylbenzylammonium hydroxide ("Triton B", 40% solution) or Triethylamine

-

Methanol (for hydrogenation step)

-

Raney nickel catalyst (for hydrogenation step)

-

Carbon dioxide (for neutralization)

-

Apparatus for distillation under reduced pressure

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, combine 1-nitropropane (0.46 moles) and a 30% aqueous solution of formaldehyde (0.46 moles).

-

To this mixture, add a catalytic amount of a 40% solution of trimethylbenzylammonium hydroxide (e.g., 2 ml) while stirring.[6] The reaction is exothermic.

-

Continue stirring for approximately 1 hour. After the exothermic reaction subsides, cease stirring and allow the layers to separate.

-

The lower phase, consisting of this compound, can be separated and used directly in the subsequent hydrogenation step.[6]

-

Alternatively, the reaction can be carried out with triethylamine as the catalyst at a temperature between 30-35 °C with stirring for an extended period (e.g., 48 hours).[6]

-

Following the reaction with triethylamine, the mixture can be concentrated by heating at 50-60 °C under reduced pressure (50-100 Torr) to remove excess reactants and water.[6]

Yield: While specific yields for the synthesis of this compound are not detailed in the provided search results, the subsequent reduction to 2-amino-n-butanol is reported with an overall yield of 62% based on the starting 1-nitropropane.[6]

Experimental Workflow: Synthesis and Isolation

Key Chemical Transformations: Reduction to 2-Amino-1-butanol

A pivotal reaction of this compound in the context of drug development is the reduction of its nitro group to a primary amine, yielding 2-amino-1-butanol. This transformation is typically achieved through catalytic hydrogenation.[6][8]

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on a patented procedure for the synthesis of 2-amino-n-butanol.[6]

Materials:

-

Crude this compound

-

Methanol

-

Raney nickel

-

Hydrogen gas

-

Nitrogen gas (optional, for mixture with hydrogen)

-

Carbon dioxide

-

Apparatus for hydrogenation under pressure

-

Apparatus for distillation

Procedure:

-

Dissolve the crude this compound in an equal volume of methanol in a high-pressure reactor.

-

Add Raney nickel catalyst (approximately 5g for a 0.46 mole scale reaction).

-

Introduce an equivalent of carbon dioxide to neutralize the reaction mixture.[6]

-

Pressurize the reactor with a mixture of hydrogen (85%) and nitrogen (15%) to a pressure of 10 bars.[6]

-

Maintain the reaction temperature below 70 °C and stir until the absorption of hydrogen ceases.

-

After the reaction is complete, cool the reactor and carefully filter to remove the Raney nickel catalyst.

-

The filtrate, containing 2-amino-1-butanol, is then concentrated and purified by distillation under reduced pressure.

Yield: A yield of 62% for 2-amino-n-butanol, based on the initial amount of 1-nitropropane, has been reported.[6]

Application in Drug Development: Synthesis of Ethambutol

This compound is a crucial intermediate in the industrial synthesis of Ethambutol, a first-line bacteriostatic antimycobacterial drug used in the treatment of tuberculosis.[][3] The synthesis involves the reduction of this compound to 2-amino-1-butanol, which is then reacted with 1,2-dichloroethane to form Ethambutol.[]

Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient (API)

Biological Significance: Mechanism of Action of Ethambutol

While this compound itself is not the active pharmacological agent, its derivative, Ethambutol, has a well-defined mechanism of action. Ethambutol inhibits the enzyme arabinosyl transferase, which is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][][3][4][9] This disruption of cell wall synthesis leads to increased permeability and inhibits bacterial growth, exerting a bacteriostatic effect.[][3][4]

Signaling Pathway: Disruption of Mycobacterial Cell Wall Synthesis by Ethambutol

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Source | Key Features |

| ¹H NMR | SpectraBase[10] | Data available, specific shifts require access to the database. |

| ¹³C NMR | ChemicalBook[11], PubChem[12] | Data available, specific shifts require access to the database. |

| IR Spectroscopy | ChemicalBook[13], SpectraBase[14][15] | Characteristic peaks for O-H, C-H, and N-O stretching are expected. |

| Mass Spectrometry | NIST WebBook[16] | Molecular ion peak and fragmentation pattern consistent with the structure. |

Safety and Handling

This compound is considered probably combustible.[1][] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic utility. Its primary significance in the pharmaceutical industry lies in its role as a precursor to the anti-tuberculosis drug Ethambutol. The synthetic pathway, involving a Henry reaction followed by catalytic hydrogenation, is a robust process. Understanding the chemical properties, reaction protocols, and biological context of this compound is essential for researchers and professionals engaged in organic synthesis and drug development. This guide provides a foundational resource to support these endeavors.

References

- 1. droracle.ai [droracle.ai]

- 3. Describe the mechanism of action of Ethambutol against mycobacterium tube.. [askfilo.com]

- 4. Ethambutol - Wikipedia [en.wikipedia.org]

- 5. hmdb.ca [hmdb.ca]

- 6. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(609-31-4) 13C NMR spectrum [chemicalbook.com]

- 12. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(609-31-4) IR Spectrum [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 1-Butanol, 2-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 2-Nitro-1-butanol

CAS Number: 609-31-4

This technical guide provides a comprehensive overview of 2-Nitro-1-butanol, a valuable nitroalkanol intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, purification, and analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is soluble in water and denser than it.[2][3] This compound is stable under normal conditions and is combustible.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 609-31-4 | [1][4] |

| Molecular Formula | C4H9NO3 | [1][5] |

| Molecular Weight | 119.12 g/mol | [5] |

| Appearance | Colorless to clear amber liquid | [1] |

| Melting Point | -47 °C (-53 °F) | [2] |

| Boiling Point | 105 °C at 10 mmHg (221 °F) | [2] |

| Density | 1.1332 g/cm³ at 25 °C (77 °F) | [2] |

| Solubility in Water | 10 to 50 mg/mL at 18 °C (64 °F) | [2] |

| Flash Point | > 93.3 °C (> 200 °F) | [2] |

| pKa | 7.46 ± 0.13 (Predicted) | [1] |

Synthesis of this compound via the Henry Reaction

The primary synthetic route to this compound is the Henry (or nitroaldol) reaction.[6] This reaction involves the base-catalyzed condensation of a nitroalkane (1-nitropropane) with an aldehyde (formaldehyde).[7] The reaction proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[6][8]

Reaction Mechanism

The mechanism of the Henry reaction for the synthesis of this compound is illustrated below.

Experimental Protocol: Continuous Flow Synthesis

A continuous flow process allows for enhanced control over reaction parameters and improved safety.[9]

Materials:

-

1-nitropropane

-

Aqueous solution of sodium hydroxide (NaOH)

-

Aqueous solution of formaldehyde

-

Methanol or ethanol (solvent)

-

Glacial acetic acid (for quenching)

-

Dichloromethane (for extraction)

Equipment:

-

Two tubular reactors

-

Three pumps for reactants

-

Reservoirs for reactants and quenching solution

Procedure:

-

Preparation of Reactant Solutions:

-

Solution A: An aqueous solution of sodium hydroxide.

-

Solution B: 1-nitropropane dissolved in methanol or ethanol.

-

Solution C: An aqueous solution of formaldehyde.

-

-

Reaction Setup:

-

Set up a continuous flow system with two tubular reactors in series.

-

Maintain the temperature of both reactors at or above 35°C.[9]

-

-

Initiation of the Reaction:

-

Pump Solution A and Solution B at a predetermined molar ratio into the first tubular reactor to form the nitronate intermediate.[9]

-

-

Formation of this compound:

-

Pump the intermediate stream from the first reactor and Solution C (formaldehyde) at a second predetermined molar ratio into the second tubular reactor. The residence time in the second reactor should be 3-8 times that of the first.[9]

-

-

Quenching and Extraction:

Purification

The crude this compound obtained after synthesis may contain unreacted starting materials and side products. Purification can be achieved by distillation under reduced pressure.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and quantification of this compound.[4][10]

Experimental Protocol: HPLC Analysis

Instrumentation:

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[4][10]

-

Detection: UV detector.

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Injection: Inject the sample into the HPLC system.

-

Analysis: Elute the sample through the column with the mobile phase and monitor the absorbance at the appropriate wavelength with the UV detector.

-

Quantification: The concentration of this compound can be determined by comparing the peak area with that of a standard of known concentration.

Applications in Organic Synthesis

This compound is a key intermediate in various organic syntheses. A significant application is its reduction to produce 2-amino-1-butanol, a precursor for the synthesis of the antitubercular drug ethambutol.[7][9] The reduction is typically carried out via catalytic hydrogenation using a catalyst such as Raney nickel.[7]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12] In case of inadequate ventilation, use a suitable respirator.[2]

-

Handling: Keep away from heat, sparks, and open flames.[11] Avoid contact with skin and eyes, and inhalation of vapor or mist.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]

-

Spills: In case of a small spill, use absorbent material to clean it up and place it in a sealed container for disposal.[2][3] The area should be washed with soap and water.[2][3]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][12]

-

Skin: Immediately wash with soap and plenty of water. Remove contaminated clothing.[2][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

-

This technical guide provides a foundational understanding of this compound. For further detailed information, consulting the cited literature is recommended.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. IDF No 1921 Continuous flow process and apparatus for manufacture Of dl-2-nitro-1-butanol – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. opcw.org [opcw.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Nitro-1-butanol: Structural Information, Isomerism, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-1-butanol, its isomeric forms, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

Core Structural and Physicochemical Data

This compound is a nitro alcohol that serves as a versatile intermediate in various organic syntheses. Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Structural Information for this compound

| Identifier | Value |

| IUPAC Name | 2-nitrobutan-1-ol[1] |

| Synonyms | 2-Nitrobutanol, 1-Butanol, 2-nitro-[2][3] |

| CAS Number | 609-31-4[1][2] |

| Molecular Formula | C4H9NO3[1][2][3] |

| Molecular Weight | 119.12 g/mol [1][3] |

| SMILES | CCC(CO)--INVALID-LINK--[O-][4] |

| InChI | InChI=1S/C4H9NO3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3[1] |

| InChIKey | MHIHRIPETCJEMQ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless clear amber liquid | [2][5] |

| Melting Point | -47 °C (-53 °F) | [2] |

| Boiling Point | 214.4 °C at 760 mmHg; 105 °C at 10 mmHg | [3][6] |

| Density | 1.1332 g/cm³ at 25 °C (77 °F) | [1] |

| Solubility | Soluble in water (10 to 50 mg/mL at 18 °C) | [1] |

| Flash Point | > 93.3 °C (> 200 °F) | [1] |

| pKa | 7.46 ± 0.13 (Predicted) | [3] |

| Refractive Index | 1.446 | [3] |

Isomerism in Nitrobutanol (C4H9NO3)

The molecular formula C4H9NO3 encompasses a variety of structural and stereoisomers. Understanding these isomeric forms is crucial for predicting chemical behavior and for the specific synthesis of the desired compound.

Structural Isomers

Structural isomers of this compound differ in the connectivity of their atoms, specifically the positions of the nitro (-NO2) and hydroxyl (-OH) groups on the butane backbone.

Figure 1: Structural Isomers of Nitrobutanol

Some of the key structural isomers include:

-

1-Nitro-2-butanol: CAS Number 3156-74-9.[7] In this isomer, the nitro group is on the first carbon and the hydroxyl group is on the second.

-

4-Nitro-1-butanol: CAS Number 75694-90-5.[8] Here, the nitro group is at the terminus of the carbon chain, on the fourth carbon.

-

3-Nitro-2-butanol: In this case, the nitro group is on the third carbon and the hydroxyl group is on the second.

-

Other isomers with branched carbon chains also exist, such as 2-methyl-2-nitro-1-propanol.

Stereoisomers

This compound possesses a chiral center at the second carbon atom (the carbon bearing the nitro group). Consequently, it exists as a pair of enantiomers: (R)-2-nitro-1-butanol and (S)-2-nitro-1-butanol.

Figure 2: Enantiomers of this compound

These enantiomers have identical physical properties (melting point, boiling point, etc.) but will rotate plane-polarized light in opposite directions. Typically, this compound is synthesized and utilized as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers would require chiral chromatography or resolution techniques.

Experimental Protocols

Synthesis of this compound via Henry Reaction

A common and effective method for the synthesis of this compound is the Henry (or nitro-aldol) reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.

Reaction: 1-Nitropropane + Formaldehyde → this compound

Detailed Methodology:

A detailed procedure for a similar synthesis is described in a patent for the preparation of 2-amino-n-butanol, where 2-nitro-n-butanol is a key intermediate.[9] A general procedure for the Henry reaction is as follows:

-

Reaction Setup: A 50 mL round-bottomed flask is charged with the carbonyl compound (e.g., formaldehyde or its equivalent, 3 mmol), the nitroalkane (e.g., 1-nitropropane, 9 mmol), and a catalytic amount of a suitable base. An ionic liquid catalyst such as [C4dabco]OH (0.168 g, 10 mol%) can be used for a green chemistry approach.[10]

-

Reaction Conditions: The reaction mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, water (3 mL) and diethyl ether (5 mL) are added to the reaction mixture, which is then separated into two layers.

-

Purification: The pure 2-nitroalcohol is obtained from the diethyl ether layer after distillation or column chromatography.[10]

Figure 3: Synthesis Workflow

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, characteristic signals would be observed for the protons of the ethyl group, the methine proton adjacent to the nitro group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

Generalized Experimental Protocol for NMR:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a Varian A-60.[1] The number of scans and other acquisition parameters are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appearing around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.

-

C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

-

A C-O stretching vibration around 1050 cm⁻¹.

Generalized Experimental Protocol for IR:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum is typically recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) may be observed at m/z 119. Common fragments would result from the loss of water ([M-H₂O]⁺), the nitro group ([M-NO₂]⁺), and cleavage of the carbon-carbon bonds.

Generalized Experimental Protocol for GC-MS:

-

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) which separates the components of the mixture.

-

Ionization: The separated components then enter the mass spectrometer where they are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

References

- 1. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 609-31-4 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. PubChemLite - this compound (C4H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-Nitrobutan-2-ol | C4H9NO3 | CID 95538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitrobutan-1-ol | C4H9NO3 | CID 11240463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 10. 2-Butanol, 1-nitro- synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Nitrobutan-1-ol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitrobutan-1-ol, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis via the Henry (nitroaldol) reaction, and explores its significant role as a precursor in the production of active pharmaceutical ingredients (APIs), most notably the antituberculosis drug ethambutol. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

2-Nitrobutan-1-ol, with the IUPAC name 2-nitrobutan-1-ol , is a nitro alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring both a hydroxyl and a nitro functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amine, providing a straightforward route to amino alcohols, a class of compounds with significant biological activity. This guide will cover the fundamental properties, synthesis, and key applications of 2-nitrobutan-1-ol, with a focus on its role in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-nitrobutan-1-ol is essential for its effective use in a laboratory and industrial setting. The key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-nitrobutan-1-ol |

| Synonyms | 2-Nitro-1-butanol, 1-Butanol, 2-nitro- |

| CAS Number | 609-31-4 |

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -47 °C |

| Boiling Point | 214.4 °C at 760 mmHg |

| Density | 1.132 g/cm³ |

| Solubility | Soluble in water |

Synthesis of 2-Nitrobutan-1-ol

The primary method for the synthesis of 2-nitrobutan-1-ol is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone. In the case of 2-nitrobutan-1-ol, the reaction occurs between nitroethane and propanal.

Reaction Mechanism

The Henry reaction is a reversible process that proceeds through the following steps:

-

Deprotonation: A base removes an alpha-proton from the nitroalkane (nitroethane) to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (propanal).

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product, 2-nitrobutan-1-ol.

Experimental Protocol: Synthesis of 2-Nitrobutan-1-ol

This protocol provides a detailed procedure for the laboratory-scale synthesis of 2-nitrobutan-1-ol via the Henry reaction of nitroethane and propanal.

Materials:

-

Nitroethane

-

Propanal

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (2.0 g, 50 mmol) in 50 mL of water and cool the solution to 0-5 °C in an ice bath.

-

Addition of Reactants: To the cooled basic solution, add nitroethane (15.0 g, 200 mmol) dropwise over 15 minutes with vigorous stirring, maintaining the temperature below 10 °C. Following the addition of nitroethane, add propanal (11.6 g, 200 mmol) dropwise over 30 minutes, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Work-up: Cool the reaction mixture in an ice bath and neutralize by the slow addition of 1M HCl until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-nitrobutan-1-ol is then purified by fractional distillation under reduced pressure.

Applications in Drug Development

2-Nitrobutan-1-ol is a crucial intermediate in the synthesis of several pharmaceuticals, primarily due to its role as a precursor to the chiral amine, 2-aminobutanol.[2][3] The (S)-(+)-enantiomer of 2-aminobutanol is a key building block for the antituberculosis drug, ethambutol.[4][5][6]

Synthesis of Ethambutol

The synthesis of ethambutol from 2-nitrobutan-1-ol involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of 2-nitrobutan-1-ol is reduced to a primary amine to yield racemic 2-aminobutanol. This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon.[7]

-

Chiral Resolution and Alkylation: The racemic 2-aminobutanol is then resolved to isolate the desired (S)-(+)-enantiomer, often through the formation of diastereomeric salts with a chiral acid like L-(+)-tartaric acid.[4] The enantiomerically pure (S)-(+)-2-aminobutanol is subsequently reacted with 1,2-dichloroethane to produce ethambutol.[4]

The overall workflow for the synthesis of ethambutol from 2-nitrobutan-1-ol is depicted in the following diagram.

Caption: Synthetic pathway from nitroethane and propanal to Ethambutol.

Biological Activity and Signaling Pathways

While 2-nitrobutan-1-ol is primarily utilized as a synthetic intermediate, the broader class of nitro compounds exhibits a wide range of biological activities.[8] The nitro group is a key pharmacophore in many antibacterial, antifungal, and anticancer agents.[8] The biological effects of nitroaromatic and nitroheterocyclic compounds are often attributed to the enzymatic reduction of the nitro group within biological systems, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

Direct studies on the specific biological activities or signaling pathway modulation by 2-nitrobutan-1-ol are not extensively reported in the scientific literature. Its primary biological relevance is as a precursor to other biologically active molecules.

Conclusion

2-Nitrobutan-1-ol is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis via the Henry reaction and its efficient conversion to chiral amino alcohols, particularly (S)-(+)-2-aminobutanol, underscore its value in the production of enantiomerically pure drugs like ethambutol. This technical guide provides researchers and drug development professionals with the essential information required for the synthesis and application of this versatile compound, thereby facilitating further advancements in medicinal chemistry and organic synthesis.

References

- 1. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 5. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 8. Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs [mdpi.com]

Solubility of 2-Nitro-1-butanol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitro-1-butanol, a key chemical intermediate in various synthetic processes, including pharmaceutical manufacturing. This document outlines its solubility in aqueous and organic media, details experimental protocols for solubility determination, and illustrates its synthetic pathway and role as a precursor in drug development.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to formulation and bioavailability. Below is a summary of the available quantitative solubility data for this compound.

| Solvent | Solubility | Temperature | Citation |

| Water | 10 - 50 mg/mL | 64 °F (17.8 °C) | [1][2][3] |

| Methanol | Data not available | - | |

| Ethanol | Data not available | - | |

| Acetone | Data not available | - | |

| Dimethyl Sulfoxide (DMSO) | Data not available | - |

Experimental Protocols

Accurate determination of solubility is fundamental for chemical research and development. The following are detailed methodologies that can be employed to ascertain the solubility of this compound.

Protocol for Determination of Solubility by Visual Miscibility Assessment

This method is a straightforward approach to qualitatively and semi-quantitatively assess the solubility of a liquid in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, hexane)

-

Calibrated pipettes or burettes

-

Vortex mixer

-

Transparent test tubes or vials

Procedure:

-

Add a precise volume (e.g., 1 mL) of the selected solvent to a clean, dry test tube.

-

Incrementally add known volumes of this compound to the solvent.

-

After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of layers, cloudiness, or droplets.

-

Continue adding this compound until it no longer dissolves, and a separate phase is observed.

-

The solubility can be reported qualitatively (miscible, partially miscible, immiscible) or semi-quantitatively as the volume of solute per volume of solvent.

Protocol for Isothermal Saturation Method

This gravimetric method is a precise technique for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

This compound

-

Selected solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

Procedure:

-

Add an excess amount of this compound to a known mass of the selected solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved microparticles.

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent from the filtered solution under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

-

Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

Synthesis and Applications

This compound is a valuable building block in organic synthesis, primarily produced through the Henry (or Nitroaldol) reaction.

Synthesis of this compound via Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][5][6] In the case of this compound, this involves the reaction of 1-nitropropane with formaldehyde.

Reaction Scheme: 1-Nitropropane + Formaldehyde --(Base)--> this compound

A continuous flow process for this synthesis has also been described, highlighting its industrial relevance.[7]

Synthesis of this compound via the Henry Reaction.

Role in Pharmaceutical Synthesis

A significant application of this compound is its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, yielding 2-amino-1-butanol. This amino alcohol is a key intermediate in the production of ethambutol, a first-line medication for the treatment of tuberculosis.[7]

Role of this compound as a precursor to Ethambutol.

References

- 1. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Henry Reaction [organic-chemistry.org]

- 7. IDF No 1921 Continuous flow process and apparatus for manufacture Of dl-2-nitro-1-butanol – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]

Boiling and melting point of 2-Nitro-1-butanol

An In-depth Technical Guide on the Physicochemical Properties of 2-Nitro-1-butanol

This technical guide provides a comprehensive overview of the boiling and melting points of this compound (CAS No: 609-31-4). It is intended for researchers, scientists, and professionals in drug development who require precise physicochemical data and an understanding of the methodologies for their determination. This document summarizes available data, outlines standard experimental protocols, and presents a logical workflow for property determination.

Physicochemical Data Summary

This compound is a colorless to clear amber liquid soluble in water.[1][2][3][4][5] Its key physical properties, the melting and boiling points, have been reported across various sources. It is important to note the conditions, particularly pressure, under which boiling points are measured, as this significantly affects the observed temperature. The data is summarized below for clarity and comparison.

| Property | Value | Conditions / Notes | Source(s) |

| Melting Point | -47 °C | Experimental | [1][5][6][7] |

| -53 °F (-47.2 °C) | Experimental | [2] | |

| 324.27 K (51.12 °C) | Joback Calculated Property | [8] | |

| Boiling Point | 214.4 °C | at 760 mmHg | [6][9] |

| 221 °F (105 °C) | at 10 mmHg | [2] | |

| 247.38 °C | Rough Estimate | [1][7] | |

| 534.50 K (261.35 °C) | Joback Calculated Property | [8] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. While specific experimental reports for this compound are not detailed in the surveyed literature, standard, widely accepted methodologies are described.

Melting Point Determination (Capillary Method)

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[10][11] A pure crystalline compound typically exhibits a sharp melting point, melting completely over a narrow range of 0.5-1.0°C.[12] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[10][12]

Methodology:

-

Sample Preparation: A small quantity of the solid compound is finely powdered using a mortar and pestle to ensure uniform heating.[13]

-

Capillary Tube Loading: A capillary tube, sealed at one end, is pushed into the powdered sample. The tube is then tapped gently to compact the sample into the closed end, aiming for a sample height of 1-2 mm.[11][12]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube, an oil bath, or a dedicated melting point apparatus (e.g., Mel-Temp).[10][11][13]

-

Heating and Observation: The apparatus is heated slowly and steadily, with constant stirring of the heating medium (if applicable) to ensure uniform temperature distribution.[10][11]

-

Recording the Melting Range: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid becomes visible.[12]

-

T2: The temperature at which the last crystal of the solid melts completely.[12] The melting point is reported as the range from T1 to T2. For accurate results, the heating rate should be slow (e.g., 2°C/min) near the expected melting point.[14]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] It is a critical physical property for identification and assessing purity.[12] It is crucial to note that the boiling point is dependent on atmospheric pressure; a reduction in pressure leads to a lower boiling point.[10][12]

Methodology (Small-Scale Capillary Inversion):

-

Sample Preparation: Approximately 2-3 mL of the liquid sample is placed into a small test tube.[10]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., paraffin oil). As the temperature rises, air trapped inside the capillary will be expelled, seen as bubbles emerging from the open end.[10]

-

Observation: The temperature is increased until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the liquid has overcome the atmospheric pressure.[10]

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]

Logical and Experimental Workflows

To ensure accurate and reproducible results, a logical workflow should be followed during the determination of these physical properties. The following diagram illustrates a standard workflow for determining the melting point of a substance like this compound.

Caption: Workflow for Melting Point Determination and Purity Assessment.

References

- 1. This compound CAS#: 609-31-4 [m.chemicalbook.com]

- 2. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 1-Butanol, 2-nitro- (CAS 609-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-nitrobutan-2-ol | 3156-74-9 [chemnet.com]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. scribd.com [scribd.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

2-Nitro-1-butanol: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and reactivity profile of 2-Nitro-1-butanol. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data and methodologies.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a pH of 4.51 in a 0.1 molar solution.[1] It is soluble in water.[1] The compound is stable under standard conditions and is considered combustible.[1][2]

| Property | Value | Source |

| Molecular Formula | C4H9NO3 | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| Melting Point | -47 °C | [1] |

| Boiling Point | 247.38 °C (estimated) | [1] |

| Density | 1.1332 g/cm³ | [1] |

| Refractive Index | 1.4390 | [1] |

| pKa | 7.46 ± 0.13 (Predicted) | [1] |

| Solubility in Water | Soluble | [1] |

Stability Profile

It is crucial to note that the thermal stability of this compound may be influenced by impurities and storage conditions. Prolonged storage, especially in the presence of contaminants, could potentially lower its decomposition temperature.

Reactivity Profile

This compound exhibits reactivity characteristic of both a primary alcohol and a nitroalkane. Its reactivity is summarized below.

Incompatible Materials

This compound is incompatible with a range of substances, and contact should be avoided to prevent hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6][7]

-

Alkali Metals and Nitrides: Combination with these materials can generate flammable and/or toxic gases.[1][2]

-

Strong Reducing Agents: Can lead to vigorous reactions.[1][2]

-

Strong Acids and Bases: Can catalyze decomposition or other hazardous reactions.[7]

-

Acid Chlorides and Acid Anhydrides: Incompatible.[6]

-

Isocyanates and Epoxides: May initiate polymerization.[1][2]

Key Reactions

1. Oxidation: As a primary alcohol, this compound can be oxidized to form an aldehyde (2-nitrobutanal) and subsequently a carboxylic acid (2-nitrobutanoic acid).[1][2] The choice of oxidizing agent and reaction conditions determines the product.

2. Esterification: The hydroxyl group of this compound reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form esters.[1][2] This reaction is typically acid-catalyzed.

3. Reduction: The nitro group is susceptible to reduction to form 2-amino-1-butanol, a valuable synthetic intermediate. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium/Carbon).

4. Reactions with Bases: The presence of an alpha-hydrogen to the nitro group makes it acidic. Strong bases can deprotonate this carbon, forming a nitronate ion. This is the initial step in reactions like the Henry reaction.

Experimental Protocols

Synthesis of this compound via the Henry Reaction

The Henry reaction, or nitroaldol reaction, is a common method for the synthesis of β-nitro alcohols.

Caption: Synthesis of this compound via the Henry Reaction.

Protocol:

-

Combine 1-nitropropane and an aqueous solution of formaldehyde in the presence of a basic catalyst, such as triethylamine.

-

Stir the mixture at a controlled temperature (e.g., 30-35 °C) for an extended period (e.g., 48 hours).

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove unreacted starting materials and water.

-

The resulting product is this compound.

Reduction of this compound to 2-Amino-1-butanol

Caption: Reduction of the nitro group to an amine.

Protocol:

-

Dissolve this compound in a suitable solvent, such as methanol.

-

Add a hydrogenation catalyst, for example, Raney nickel.

-

Carry out the hydrogenation under a hydrogen atmosphere (a mixture of hydrogen and nitrogen can also be used) at a pressure of 8 to 12 bars.

-

Maintain the reaction temperature below 70 °C.

-

After the reaction is complete, filter to remove the catalyst.

-

The 2-amino-1-butanol can then be isolated by distillation of the filtrate.

General Protocol for Oxidation to 2-Nitrobutanal

While a specific protocol for this compound is not detailed in the literature reviewed, a general procedure for the oxidation of primary alcohols to aldehydes using a mild oxidizing agent is as follows.

Caption: General workflow for the oxidation to an aldehyde.

Protocol:

-

Dissolve this compound in a suitable anhydrous solvent like dichloromethane.

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), in a controlled manner.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction mixture is typically filtered through a pad of silica gel to remove the chromium salts.

-

The solvent is removed under reduced pressure to yield the crude 2-nitrobutanal. Further purification may be required.

General Protocol for Fischer Esterification

The following is a general procedure for the acid-catalyzed esterification of an alcohol.

Caption: General scheme for Fischer esterification.

Protocol:

-

In a round-bottom flask, combine this compound with a carboxylic acid.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.[8][9]

-

Heat the mixture, typically at reflux, to drive the reaction towards the ester product.[9] Water can be removed azeotropically to improve the yield.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.[9]

Conclusion

This compound is a stable yet reactive compound with a versatile chemical profile. Its stability is generally good under standard conditions, but caution is advised at elevated temperatures and in the presence of contaminants, strong acids, or bases. The reactivity is dominated by the primary alcohol and the nitro group, allowing for a range of transformations including oxidation, esterification, and reduction. The provided experimental protocols for its synthesis and key reactions offer a foundation for its application in research and development. Further studies to quantify its thermal stability through techniques like DSC and TGA would be beneficial for a more complete understanding of its hazard profile.

References

- 1. This compound CAS#: 609-31-4 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. opcw.org [opcw.org]

- 8. uakron.edu [uakron.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

A Comprehensive Technical Guide to 2-Nitro-1-butanol and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Nitro-1-butanol, a valuable chemical intermediate. This document covers its various synonyms, key chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic and toxicological pathways.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is crucial for effective literature searching and chemical sourcing.

| Identifier Type | Value |

| IUPAC Name | 2-nitrobutan-1-ol[1] |

| CAS Number | 609-31-4[1][2] |

| Molecular Formula | C4H9NO3[1][2] |

| Molecular Weight | 119.12 g/mol [1] |

| InChI Key | MHIHRIPETCJEMQ-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCC(CO)--INVALID-LINK--[O-][1] |

| UNII | 830A2921CB[1] |

| EINECS Number | 210-188-8[1][2] |

| NSC Number | 3635[1][2] |

| EPA Pesticide Chemical Code | 056901[2] |

| Other Synonyms | 1-Butanol, 2-nitro-; 2-Nitrobutanol; 2-nitro-n-butanol; Caswell No. 601[1][2] |

Quantitative Data: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless to clear amber liquid | [3][4] |

| Melting Point | -47 °C (-53 °F) | [5] |

| Boiling Point | 105 °C at 10 mmHg (221 °F) | [1] |

| Density | 1.133 g/cm³ at 20 °C | [5] |

| Flash Point | > 93.3 °C (> 200 °F) | [1] |

| Solubility in Water | Soluble | [4] |

| Vapor Pressure | 0.034 mmHg at 25 °C | |

| Refractive Index | 1.446 at 20 °C | |

| pKa | Approximately 13.9 |

Experimental Protocols

Synthesis of this compound via the Henry Reaction (Nitroaldol Reaction)

This compound is synthesized through the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.[6] In this case, propionaldehyde reacts with nitromethane in the presence of a base.

Materials:

-

Propionaldehyde

-

Nitromethane

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric Acid (HCl) for neutralization

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitromethane in ethanol and cool the mixture to 0-5 °C in an ice bath.

-

Base Addition: Slowly add a solution of NaOH or KOH in ethanol to the cooled nitromethane solution while maintaining the temperature below 10 °C.

-

Aldehyde Addition: Add propionaldehyde dropwise to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to keep the temperature between 10-20 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2][3] The following is a general protocol that can be optimized for specific instrumentation and applications.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be a 40:60 (v/v) mixture of acetonitrile to water. For mass spectrometry applications, formic acid can be used as an additive instead of phosphoric acid.[2][3]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Metabolic Fate

While specific signaling pathways directly modulated by this compound are not extensively documented, the metabolism and toxicity of nitroalkanes, in general, provide insight into its potential biological effects. The metabolism of nitroalkanes can lead to the formation of aldehydes and nitrite, which are known to induce cellular toxicity.[2]

The resulting metabolites can trigger various downstream cellular events leading to toxicity. For instance, aldehydes are known to cause cytotoxicity by inhibiting pro-survival signaling and inducing oxidative stress.[2] Nitrite can lead to hepatotoxicity through mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[2]

Experimental Workflow

The overall process from synthesis to analysis and biological assessment of this compound can be visualized in the following workflow diagram.

References

- 1. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 609-31-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Predicted pKa and Physicochemical Characteristics of 2-Nitro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted acidity (pKa) of 2-Nitro-1-butanol, a valuable building block in organic synthesis. The document outlines its key physicochemical properties, discusses the principles behind its acidity, and presents standardized protocols for the experimental and computational determination of pKa for nitroalkanes.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, with a focus on its predicted acidity. This data is crucial for understanding its reactivity, solubility, and potential applications in various chemical and pharmaceutical contexts.

| Property | Value | Reference |

| Predicted pKa | 7.46 ± 0.13 | [1][2][3][4][5] |

| Molecular Formula | C₄H₉NO₃ | [1][2][4][5][6][7] |

| Molecular Weight | 119.12 g/mol | [1][2][4][6] |

| Appearance | Colorless liquid | [1][4][8][9] |

| Melting Point | -47 °C | [1][2][4][5] |

| Boiling Point | 214.4 °C at 760 mmHg | [4] |

| Density | 1.133 g/cm³ | [1][2][3][4][5][6] |

| Water Solubility | Soluble | [1][6][9] |

Acidity and Nitronate Anion Formation

The acidity of primary and secondary nitroalkanes, such as this compound, is a defining characteristic of their chemistry. The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) is acidic due to the powerful electron-withdrawing nature of the nitro group (-NO₂).[8][10] Deprotonation by a base results in the formation of a resonance-stabilized carbanion, known as a nitronate anion.[8] This anion is a key intermediate in many synthetic transformations, including the Henry (nitroaldol) reaction.

The equilibrium between this compound and its corresponding nitronate anion is fundamental to its reactivity.

Caption: Acid-Base Equilibrium of this compound.

The stability of the nitronate anion is derived from the delocalization of the negative charge across the α-carbon and the oxygen atoms of the nitro group. This resonance stabilization is the primary reason for the enhanced acidity of the α-hydrogen.

Caption: Resonance Stabilization of the Nitronate Anion.

Methodologies for pKa Determination

Experimental Protocols

A. Spectrophotometric Titration

This method is suitable for compounds where the protonated and deprotonated forms have distinct UV-Vis absorption spectra.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 9).

-

Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution, ensuring the final concentration is appropriate for UV-Vis analysis.

-

Spectral Measurement: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot absorbance at this wavelength versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.

B. Potentiometric Titration

This classic method involves monitoring the pH of a solution as a titrant is added.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a solvent, typically water or a mixed aqueous-organic solvent.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, recorded increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Computational Prediction

Computational chemistry offers powerful tools for estimating pKa values, particularly when experimental determination is challenging.[11][12] These methods calculate the free energy change of the deprotonation reaction.

Caption: Workflow for Computational pKa Prediction.

-

Structure Optimization: The 3D structures of both the protonated (this compound) and deprotonated (nitronate) species are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).

-

Energy Calculation: The free energies of both optimized structures are calculated in the gas phase and in a simulated aqueous environment using a solvation model (e.g., Polarizable Continuum Model - PCM).

-

pKa Calculation: The pKa is derived from the calculated free energy of the deprotonation reaction in solution using a thermodynamic cycle. This approach has become increasingly accurate with the advancement of computational algorithms and computing power.[13][14]

Conclusion

The predicted pKa of 7.46 for this compound indicates it is a significantly stronger acid than simple alcohols but a weaker acid than many common nitroalkanes like nitromethane (pKa ≈ 10.2).[1][8] This acidity is a direct consequence of the electron-withdrawing nitro group and the resonance stabilization of the resulting nitronate anion. For drug development professionals and synthetic chemists, this pKa value is critical for predicting reaction outcomes, understanding bioavailability, and designing novel molecular entities. The experimental and computational protocols outlined provide a robust framework for verifying this predicted value and for characterizing other novel nitro compounds.

References

- 1. This compound CAS#: 609-31-4 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 609-31-4 [amp.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Butanol, 2-nitro- (CAS 609-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 609-31-4 [chemicalbook.com]

- 10. Nitro compound - Wikipedia [en.wikipedia.org]

- 11. routledge.com [routledge.com]

- 12. researchgate.net [researchgate.net]

- 13. optibrium.com [optibrium.com]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-n-butanol from 2-Nitro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-n-butanol via the reduction of 2-nitro-1-butanol. The primary method detailed is catalytic hydrogenation, a widely utilized and efficient method for the reduction of nitroalkanes to primary amines.

Introduction

The conversion of this compound to 2-amino-n-butanol is a critical step in the synthesis of various organic molecules and active pharmaceutical ingredients. 2-Amino-n-butanol is a valuable chiral building block, notably used as an intermediate in the production of the antitubercular drug ethambutol. The most common and effective method for this transformation is catalytic hydrogenation, which offers high yields and clean conversion under manageable reaction conditions. This process involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas.

Reaction Scheme

The overall reaction involves the reduction of the nitro group of this compound to a primary amine, yielding 2-amino-n-butanol.

Chemical reaction for the synthesis of 2-amino-n-butanol.

Data Presentation

The following table summarizes quantitative data from various catalytic hydrogenation methods for the synthesis of 2-amino-n-butanol from this compound.

| Catalyst | Reducing Agent | Solvent | Pressure (bars) | Temperature (°C) | Yield (%) | Reference |

| Raney Nickel | 85% H₂ / 15% N₂ | Methanol | 10 | < 70 | 62 | [1] |

| 8% Pd / 2% Pt on Charcoal | 85% H₂ / 15% N₂ | Methanol | 8 - 12 | 50 - 55 | Not specified | [1] |

Experimental Protocols

Two detailed protocols for the catalytic hydrogenation of this compound are provided below.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on the procedure described in patent literature and is suitable for laboratory-scale synthesis.[1]

Materials:

-

This compound

-

Methanol

-

Raney Nickel (5 g)

-

Hydrogen Gas (85%) / Nitrogen Gas (15%) mixture

-

Carbon Dioxide (for neutralization)

-

Hydrogenation reactor (e.g., Parr hydrogenator)

-